Avocadyne

Description

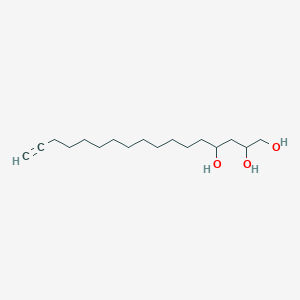

Structure

3D Structure

Properties

IUPAC Name |

heptadec-16-yne-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h1,16-20H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLQBKZXSJYBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC(CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947504 | |

| Record name | Heptadec-16-yne-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24607-05-4, 129099-96-3 | |

| Record name | 16-Heptadecyne-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadec-16-yne-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Avocadyne: Structure, Bioactivity, and Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: October 31, 2025

Abstract

Avocadyne, a 17-carbon polyhydroxylated fatty alcohol derived from the avocado fruit (Persea americana), has garnered significant interest within the scientific community for its potent and selective bioactivity. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action as an inhibitor of fatty acid oxidation, and its potential as a therapeutic agent, particularly in the context of acute myeloid leukemia (AML). Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Structure and Properties of this compound

This compound is chemically identified as 16-Heptadecyne-1,2,4-triol. It is a long-chain fatty alcohol characterized by a 17-carbon backbone, a terminal triple bond (alkyne functional group), and hydroxyl groups at the 1, 2, and 4 positions.[1][2] The stereochemistry of the hydroxyl groups has been determined to be crucial for its biological activity, with the (2R,4R) stereoisomer exhibiting the highest potency.[3][4]

| Property | Value | Source |

| IUPAC Name | heptadec-16-yne-1,2,4-triol | [5][6] |

| Chemical Formula | C₁₇H₃₂O₃ | [1][5] |

| Molecular Weight | 284.4 g/mol | [1][5] |

| CAS Number | 24607-05-4 | [1][2] |

| Key Structural Features | 17-carbon chain, terminal triple bond, hydroxyl groups at C1, C2, and C4 | [1][4] |

| Optimal Stereochemistry | (2R,4R) | [3][4] |

Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound's primary mechanism of action is the selective inhibition of mitochondrial fatty acid oxidation (FAO).[1] Specifically, it targets and directly binds to very-long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the initial step of β-oxidation for long-chain fatty acids.[3] This inhibition disrupts the energy metabolism of cancer cells, particularly those like acute myeloid leukemia (AML) cells, which are highly dependent on FAO for proliferation and survival.[3][5]

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The following diagram illustrates the fatty acid β-oxidation pathway and highlights the point of inhibition by this compound.

Caption: Mitochondrial fatty acid oxidation pathway with this compound's inhibitory action on VLCAD.

Quantitative Bioactivity Data

The cytotoxic effects of this compound have been quantified in various AML cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.

| Cell Line | Compound | IC₅₀ (μM) | Source |

| TEX | (2R,4R)-Avocadyne | 2.33 ± 0.10 | [3] |

| AML2 | (2R,4R)-Avocadyne | 11.41 ± 1.87 | [3] |

| TEX | This compound | 3.10 ± 0.14 | [5][7] |

| OCI-AML2 | This compound | 11.53 ± 3.32 | [5][7] |

Detailed Experimental Protocols

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on leukemia cells.

-

Cell Seeding: Leukemic cell lines (e.g., TEX, AML2) are seeded at a concentration of 1.25 x 10⁵ to 1.5 x 10⁵ cells/mL in appropriate culture medium.

-

Treatment: Cells are treated with varying concentrations of this compound (dissolved in DMSO) for 72 hours. A vehicle control (DMSO only) is included.

-

Staining: After incubation, cells are washed with PBS and resuspended in PBS containing 50 µg/mL of 7-aminoactinomycin D (7-AAD).

-

Analysis: Cell viability is analyzed by flow cytometry. 7-AAD is a fluorescent dye that is excluded by viable cells, allowing for the quantification of live and dead cells.

-

Data Analysis: IC₅₀ values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[3]

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Co-Immunoprecipitation

This protocol is designed to demonstrate the direct interaction between this compound and its target enzyme, VLCAD.

-

Cell Treatment: AML2 cells (10 x 10⁶) are treated with 10 µM of this compound or its stereoisomers for 3 hours at 37°C and 5% CO₂.

-

Antibody-Bead Coupling: During cell incubation, an anti-VLCAD antibody is coupled to magnetic beads using a crosslinking agent such as disuccinimidyl suberate, following the manufacturer's protocol (e.g., Pierce Crosslink Magnetic IP/Co-IP Kit).

-

Cell Lysis: Cells are lysed with a suitable buffer (e.g., RIPA buffer).

-

Immunoprecipitation: The cell lysate is incubated with the antibody-coupled magnetic beads overnight at 4°C with gentle agitation to allow for the binding of VLCAD and any associated molecules.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the VLCAD-containing complexes are eluted.

-

Analysis: The eluate is analyzed by immunoblotting to confirm the purity of the VLCAD-enriched fraction. The presence of this compound in the eluate is quantified by liquid chromatography-mass spectrometry (LC/MS/MS) to confirm direct binding.[3]

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical AML model.

Caption: Experimental workflow for in vivo assessment of this compound's anti-leukemic activity.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a specific mechanism of action involving the inhibition of fatty acid oxidation via direct binding to VLCAD. The quantitative data on its bioactivity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. The selectivity of this compound for cancer cells reliant on FAO, such as AML, highlights its potential as a targeted therapeutic agent. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in human patients.

References

- 1. microbenotes.com [microbenotes.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Avocado-derived this compound is a potent inhibitor of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Avocadyne: A Technical Guide to its Discovery, Natural Sources, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocadyne, a 17-carbon acetogenin primarily found in avocados (Persea americana), has emerged as a molecule of significant interest in biomedical research.[1][2] This technical guide provides a comprehensive overview of the discovery, natural sources, and mechanism of action of this compound, with a particular focus on its potential as a therapeutic agent. This compound has demonstrated notable anti-leukemia and anti-viral properties.[3][1] Its primary mechanism of action involves the selective inhibition of mitochondrial fatty acid oxidation (FAO), a metabolic pathway crucial for the survival of cancer cells, particularly in acute myeloid leukemia (AML).[1] This document details the structure-activity relationship of this compound, presents key quantitative data from preclinical studies, outlines experimental protocols for its investigation, and visualizes its signaling pathway and experimental workflows.

Discovery and Natural Sources

This compound, chemically known as 16-Heptadecyne-1,2,4-triol, is a polyhydroxylated fatty alcohol.[4] It is classified as a long-chain fatty alcohol with a 17-carbon aliphatic tail.[2] This compound is almost exclusively found in the avocado fruit, including the pulp and the seed.[3][1] Research has shown that the concentration of this compound is higher in the seed compared to the edible flesh.[1]

Table 1: Concentration of this compound in Avocado Fruit [1]

| Avocado Component | Mean Concentration (mg/g) |

| Pulp (Flesh) | 0.18 ± 0.04 |

| Seed | 0.41 ± 0.02 |

Note: The majority of this compound exists in an esterified form, and alkaline saponification prior to extraction can increase the recovered amount.[1]

Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound's primary therapeutic potential stems from its ability to selectively inhibit mitochondrial fatty acid oxidation (FAO).[1][4] This metabolic pathway is often exploited by cancer cells, such as those in acute myeloid leukemia (AML), for survival and proliferation.[4]

This compound specifically targets and inhibits Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a key enzyme in the FAO pathway.[5] This inhibition leads to a disruption of the energy metabolism in cancer cells, ultimately inducing apoptosis (programmed cell death) while sparing normal, healthy cells.[1] The unique structural features of this compound, including its terminal triple bond, odd-numbered carbon chain, and specific (2R,4R)-stereochemistry, are critical for its interaction with VLCAD and its potent anti-leukemic activity.[3][1]

Signaling Pathway of this compound-Induced FAO Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits VLCAD, disrupting the FAO pathway and leading to apoptosis in cancer cells.

Quantitative Data on Anti-Leukemic Activity

In vitro studies have quantified the cytotoxic effects of this compound on various acute myeloid leukemia (AML) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound.

Table 2: In Vitro Cytotoxicity of this compound in AML Cell Lines [3][6]

| Cell Line | Compound | IC50 (μM) |

| TEX | (2R,4R)-Avocadyne | 2.33 ± 0.10 |

| OCI-AML2 | (2R,4R)-Avocadyne | 11.53 ± 3.32 |

| TEX | HATA (Heptadecanoic acid terminal alkyne) | 15.65 ± 0.57 |

| OCI-AML2 | HATA (Heptadecanoic acid terminal alkyne) | 22.60 ± 1.37 |

| TEX | PATA (Palmitic acid terminal alkyne) | 52.93 ± 0.66 |

| OCI-AML2 | PATA (Palmitic acid terminal alkyne) | 64.44 ± 3.63 |

Experimental Protocols

This section provides an overview of key experimental protocols used in the investigation of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate leukemia cell lines (e.g., TEX, OCI-AML2) in appropriate culture plates and media.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1–40 μM) and control compounds.[3]

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).[3]

-

Analysis: Analyze cell viability using flow cytometry with a viability dye (e.g., 7-aminoactinomycin D).[3]

-

Data Interpretation: Calculate the IC50 values to determine the concentration of this compound required to inhibit 50% of cell growth.

VLCAD Co-Immunoprecipitation

This protocol is used to demonstrate the direct interaction between this compound and the VLCAD enzyme.[3]

-

Cell Treatment: Treat AML2 cells (10x10^6) with 10 μM of this compound for 3 hours.[3]

-

Antibody Coupling: Couple an anti-VLCAD antibody to magnetic beads.[3]

-

Cell Lysis: Lyse the treated cells with RIPA buffer.[3]

-

Immunoprecipitation: Incubate the cell lysate with the antibody-coupled magnetic beads overnight at 4°C.[3]

-

Washing: Wash the beads to remove non-specific binding.[3]

-

Elution: Elute the VLCAD protein and any bound this compound from the beads.[3]

-

Analysis: Analyze the eluate using immunoblotting to confirm the presence of VLCAD and LC/MS/MS to quantify this compound.[3]

Experimental Workflow: VLCAD Co-Immunoprecipitation

Caption: Workflow for demonstrating the interaction between this compound and VLCAD.

In Vivo Tumor Formation Study

This protocol assesses the anti-leukemic efficacy of this compound in a living organism.[3]

-

Tumor Cell Implantation: Subcutaneously inject AML2 cells into the flank of immunodeficient mice.[3]

-

Tumor Growth: Allow palpable tumors to form.[3]

-

Treatment Groups: Divide mice into treatment groups (e.g., vehicle control, this compound-treated).[3]

-

Drug Administration: Administer an oil-in-water emulsion of this compound (e.g., 150 mg/kg) via intraperitoneal injection every other day for a specified period (e.g., two weeks).[3]

-

Tumor Measurement: Measure tumor volumes regularly.[3]

-

Data Analysis: Compare tumor growth between the control and treated groups to evaluate the efficacy of this compound.[3]

Future Directions

The selective cytotoxicity of this compound against cancer cells, particularly AML, highlights its potential as a novel therapeutic agent. Future research should focus on:

-

Clinical Trials: Conducting human clinical trials to evaluate the safety and efficacy of this compound, exclusively using the active (2R,4R)-stereoisomer.[3]

-

Bioavailability and Formulation: Optimizing drug delivery systems to enhance the bioavailability of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

-

Broader Applications: Exploring the anti-viral and other potential therapeutic applications of this compound.[3][1]

Conclusion

This compound is a promising natural compound with a well-defined mechanism of action against acute myeloid leukemia. Its ability to selectively target a key metabolic vulnerability in cancer cells makes it a strong candidate for further drug development. The detailed technical information provided in this guide serves as a valuable resource for researchers and scientists working to translate the therapeutic potential of this compound into clinical applications.

References

- 1. Structure–activity relationship of this compound - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. Structure-activity relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Avocado-derived this compound is a potent inhibitor of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Avocado-Derived Acetogenins: A Technical Guide

For correspondence: --INVALID-LINK--

Abstract

Avocado (Persea americana), a fruit recognized for its nutritional value, is also a rich source of unique bioactive lipids known as acetogenins. These long-chain fatty acid derivatives have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth review of the current state of research on avocado-derived acetogenins, with a focus on their anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. We present a comprehensive summary of quantitative data from various studies, detail the experimental protocols used to elucidate these activities, and visualize the key signaling pathways modulated by these compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Introduction

Avocado-derived acetogenins are a class of polyketides characterized by a long aliphatic chain, often containing hydroxyl, acetoxyl, and keto functionalities.[1] Unlike the better-known Annonaceous acetogenins, those from avocado possess distinct structural features that influence their biological effects. Found in the pulp, seed, and peel of the avocado fruit, these compounds have demonstrated a range of promising bioactivities, positioning them as candidates for the development of novel therapeutic agents and food preservatives.[1][2] This guide aims to consolidate the existing scientific literature on the biological activities of avocado acetogenins, providing a detailed resource for the research community.

Anticancer Activity

The anticancer properties of avocado acetogenins are among their most extensively studied biological effects. Research has shown that these compounds can selectively induce apoptosis and inhibit the proliferation of various cancer cell lines, often with minimal toxicity to normal cells.[3]

Quantitative Data on Cytotoxicity

The cytotoxic effects of avocado acetogenin extracts and isolated compounds have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the tables below.

Table 1: Cytotoxicity of Avocado Acetogenin Extracts against Cancer Cell Lines

| Extract/Fraction | Cancer Cell Line | Assay | IC50 / GI50 (µg/mL) | Reference |

| Acetogenin-rich extract | Hepatocellular carcinoma (HEPG2) | MTT | 8.1 | [4][5] |

| Acetogenin-rich extract | Breast adenocarcinoma (MCF7) | MTT | 52.1 | [4][5] |

| Acetogenin-rich extract | Colorectal cancer (HT29) | MTT | 11.3 | [4][5] |

| Chloroform extract | Breast cancer (MCF-7) | MTT | 94.9 | [6] |

| Methanol-soluble fraction | Breast cancer (MCF-7) | MTT | 34.5 | [6] |

| Methanol-insoluble fraction | Breast cancer (MCF-7) | MTT | 66.0 | [6] |

| n-hexane fraction | Breast cancer (MCF7) | MTT | 47.87 | [7] |

Table 2: Growth Inhibitory Effects of Isolated Avocado Acetogenins against Oral Cancer Cells

| Compound | Cancer Cell Line | Assay | GI50 (µM) | Reference |

| (2S,4S)-2,4-dihydroxyheptadec-16-enyl acetate (Compound 1) | 83-01-82CA | Methylene Blue | 38 | [8] |

| (2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetate (Compound 2) | 83-01-82CA | Methylene Blue | 60 | [8] |

Mechanisms of Anticancer Action

Avocado acetogenins exert their anticancer effects through multiple mechanisms, primarily by modulating key signaling pathways involved in cell proliferation and survival.

A significant mechanism of action for certain avocado acetogenins is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in various cancers.[8][9] Two specific acetogenins, (2S,4S)-2,4-dihydroxyheptadec-16-enyl acetate (Compound 1) and (2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetate (Compound 2), have been shown to target this pathway.[8][9] Compound 2 prevents the EGF-induced activation of EGFR, while both compounds inhibit the phosphorylation of downstream effectors c-RAF and ERK1/2.[8][9] Notably, these two compounds act synergistically to inhibit this pathway and suppress oral cancer cell proliferation.[8][10]

Avocado acetogenin extracts have been observed to selectively induce apoptosis in human oral cancer cell lines through a mechanism involving reactive oxygen species (ROS).[3] Treatment with these extracts leads to an increase in intracellular ROS levels, which in turn triggers apoptosis.[3] This effect is particularly pronounced in cancer cells, which often have higher basal ROS levels compared to normal cells.[3] The induction of apoptosis can be blocked by the antioxidant N-acetyl-l-cysteine (NAC), confirming the central role of ROS in this process.[3] The source of the increased ROS appears to be mitochondrial complex I of the electron transport chain.[3]

A fundamental mechanism underlying the cytotoxicity of many acetogenins, including those from avocado, is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[11][12][13] This enzyme is a critical component of the electron transport chain, and its inhibition disrupts cellular energy metabolism, leading to ATP depletion and, ultimately, cell death.[14] The long, hydrophobic nature of acetogenins allows them to bind to the ubiquinone-binding channel of complex I, acting as potent competitive inhibitors.[11][13]

Anti-inflammatory and Antioxidant Activities

Avocado acetogenins also possess notable anti-inflammatory and antioxidant properties.

Anti-inflammatory Effects

Extracts rich in acetogenins have demonstrated significant anti-arthritic activity in animal models, reducing inflammation and improving the antioxidant status of arthritic rats.[4] This is associated with a reduction in the inflammatory marker TNF-α.[4] The proposed mechanism for their anti-inflammatory action includes the inhibition of myeloperoxidase (MPO).[15]

Antioxidant Capacity

While some of their pro-apoptotic effects in cancer cells are mediated by an increase in ROS, acetogenins have also been identified as novel lipophilic antioxidants.[16] Studies using the oxygen radical absorbance capacity (ORAC) assay have confirmed the antioxidant properties of acetogenin-rich fractions from avocado pulp.[16] This dual role as both pro-oxidant in cancer cells and antioxidant in other contexts highlights the complex biological activities of these compounds.

Antimicrobial and Insecticidal Activities

Antimicrobial Effects

Avocado seed extracts, which are particularly rich in acetogenins, exhibit a broad spectrum of antimicrobial activity, especially against Gram-positive bacteria.[17][18]

Table 3: Minimum Inhibitory and Bactericidal Concentrations of Avocado Seed Acetogenin Extract (Avosafe®)

| Microorganism | Assay | MIC (ppm) | MBC (ppm) | Reference |

| Clostridium sporogenes (endospores) | Broth Dilution | 3.9 | - | [19] |

| Listeria monocytogenes | Broth Dilution | 15.6 | - | [20] |

| Alicyclobacillus acidocaldarius | Broth Dilution | 3.9 | 15.6 | [10] |

The antimicrobial action is attributed to the ability of acetogenins to disrupt the cell membrane of susceptible bacteria.[6]

Insecticidal and Antiparasitic Properties

Avocado seed extracts containing acetogenins have shown promising insecticidal activity against various pests, including the whitefly Bemisia tabaci and the mosquito Aedes aegypti.[20] Additionally, antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease, has been reported.[20] Recent studies have also demonstrated the nematocidal activity of avocado-derived acetogenins against Caenorhabditis elegans.[21]

Table 4: Nematicidal Activity of Avocado Acetogenins against C. elegans (L1 larvae)

| Compound/Extract | Median Lethal Dose (µM) | Reference |

| Persenone A | 10.0 ± 0.1 | [21] |

| Persin | 9.1 ± 0.4 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Isolation of Avocado Acetogenins

-

Lipid Extraction: A modified Folch method is typically employed. Ground avocado tissue is homogenized with a 1:1 mixture of dichloromethane and methanol. The phases are separated by centrifugation, and the organic phase containing the lipids is collected. This process is repeated multiple times to ensure complete extraction.[8]

-

Acetogenin Enrichment: The crude lipid extract is dissolved in a hexane:water mixture. After vigorous mixing and centrifugation, the organic (hexane) phase, which is enriched with acetogenins, is collected. This step is repeated to maximize the yield.[8]

-

Purification: The enriched extract is further purified using techniques such as centrifugal partition chromatography or high-performance liquid chromatography (HPLC) to isolate individual acetogenin compounds.[8][22]

-

Analysis and Quantification: The purity and quantity of the isolated acetogenins are determined using analytical techniques like HPLC with a diode-array detector (HPLC-DAD) or liquid chromatography-mass spectrometry (LC-MS).[8][9]

Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 8 x 10^5 cells/well) and allowed to adhere overnight.[23]

-

Treatment: The cells are treated with various concentrations of the avocado acetogenin extract or isolated compounds for a specified duration (e.g., 48 hours).[23]

-

MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[23]

-

Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

Western Blot Analysis for EGFR Pathway Inhibition

-

Cell Treatment: Cancer cells are starved in serum-free medium and then pre-incubated with the avocado acetogenins before being stimulated with epidermal growth factor (EGF).[6]

-

Protein Extraction: The cells are lysed to extract total proteins. The protein concentration is determined using a suitable assay (e.g., BCA assay).[6]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, c-RAF, and ERK1/2. After washing, the membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).[6]

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the level of protein phosphorylation.[6]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[10]

-

Serial Dilutions: Two-fold serial dilutions of the avocado acetogenin extract are prepared in a suitable broth medium in a 96-well plate.[10]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[10]

-

Incubation: The plate is incubated under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.[10]

-

MIC Determination: The MIC is defined as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.[10]

Conclusion and Future Perspectives

Avocado-derived acetogenins represent a promising class of natural products with a wide array of biological activities. Their potent anticancer effects, mediated through the inhibition of key signaling pathways and the induction of apoptosis, warrant further investigation for the development of novel chemotherapeutic agents. Furthermore, their anti-inflammatory, antioxidant, and antimicrobial properties suggest their potential application in functional foods, food preservation, and as leads for the development of drugs to treat inflammatory and infectious diseases.

Future research should focus on the in vivo efficacy and safety of these compounds, as well as on structure-activity relationship studies to identify the most potent and selective acetogenin analogues. The development of efficient and scalable methods for the synthesis and purification of these compounds will also be crucial for their translation into clinical and commercial applications. The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing our understanding and utilization of these remarkable natural compounds.

References

- 1. The Enigmatic Aliphatic Acetogenins and Their Correlations With Lipids During Seed Germination and Leaf Development of Avocado (Persea americana Mill.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A targeted metabolomics approach to characterize acetogenin profiles in avocado fruit (Persea americana Mill.) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. air.uniud.it [air.uniud.it]

- 5. bp.koyauniversity.org [bp.koyauniversity.org]

- 6. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.ums.ac.id [journals.ums.ac.id]

- 8. Frontiers | The Enigmatic Aliphatic Acetogenins and Their Correlations With Lipids During Seed Germination and Leaf Development of Avocado (Persea americana Mill.) [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pure.york.ac.uk [pure.york.ac.uk]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Activity-guided identification of acetogenins as novel lipophilic antioxidants present in avocado pulp (Persea americana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Isolation and chemical identification of lipid derivatives from avocado (Persea americana) pulp with antiplatelet and antithrombotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

Avocadyne's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocadyne, a polyhydroxylated fatty alcohol derived from avocados, has emerged as a promising therapeutic agent with selective cytotoxicity against cancer cells, particularly acute myeloid leukemia (AML). This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent inhibitor of mitochondrial fatty acid oxidation (FAO). By targeting the enzyme very long-chain acyl-CoA dehydrogenase (VLCAD), this compound disrupts cancer cell metabolism, leading to a cascade of events culminating in apoptosis. This document provides an in-depth overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of quantitative data to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

The primary mechanism of action of this compound in cancer cells is the targeted inhibition of mitochondrial fatty acid oxidation (FAO), a critical metabolic pathway for the survival and proliferation of many cancer types, especially AML.[1][2][3][4] Unlike normal hematopoietic cells, AML cells exhibit an abnormal reliance on FAO for energy production.[3] this compound exploits this metabolic vulnerability.

The key molecular target of this compound is very long-chain acyl-CoA dehydrogenase (VLCAD) , the initial and rate-limiting enzyme in the mitochondrial beta-oxidation of long-chain fatty acids.[5][6] this compound directly interacts with and inhibits VLCAD, leading to a suppression of FAO.[3][7] This inhibition is crucial for its anti-leukemic activity. The (2R,4R)-stereoisomer of this compound has been identified as the most critical configuration for this interaction with VLCAD.[8]

Inhibition of FAO by this compound results in several downstream consequences:

-

Decreased ATP Production: By blocking the breakdown of fatty acids, this compound curtails a major source of acetyl-CoA for the tricarboxylic acid (TCA) cycle, leading to a reduction in ATP levels.[7]

-

Reduced NADPH Levels: The disruption of mitochondrial metabolism leads to a decrease in the levels of nicotinamide adenine dinucleotide phosphate (NADPH).[9][10][11] NADPH is a critical reducing equivalent necessary for antioxidant defense.

-

Increased Reactive Oxygen Species (ROS): The depletion of NADPH compromises the cell's ability to counteract oxidative stress, resulting in an accumulation of reactive oxygen species (ROS).[9][10]

-

Induction of Apoptosis: The combination of energy depletion and overwhelming oxidative stress triggers the intrinsic pathway of apoptosis.[2][9][10] This is characterized by the release of mitochondrial proteins such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm, leading to caspase-independent cell death.[9][10]

A significant aspect of this compound's therapeutic potential is its selectivity for cancer cells, particularly leukemia stem cells, while sparing normal, healthy blood cells.[1][9][10] This selectivity is attributed to the differential metabolic dependencies of cancerous and non-cancerous cells.

Signaling Pathways

The mechanism of this compound's action involves a cascade of events originating from the inhibition of FAO and culminating in apoptotic cell death.

Caption: this compound inhibits VLCAD, suppressing FAO and leading to apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the efficacy of this compound and its related compound, avocatin B, in various cancer cell lines.

| Compound | Cell Line | Assay | Metric | Value | Reference |

| This compound (AYNE) | TEX | Cell Viability | IC50 | 3.10 ± 0.14 µM | [1] |

| This compound (AYNE) | OCI-AML2 | Cell Viability | IC50 | 11.53 ± 3.32 µM | [1] |

| Avocatin B | Primary AML Cells | Clonogenic Growth | Inhibition | Significant at 3 µM | [12] |

| Avocatin B | Normal Hematopoietic Cells | Clonogenic Growth | Effect | No effect at 3 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Cell Culture

-

Cell Lines: TEX and OCI-AML2 leukemia cell lines are commonly used.

-

Culture Medium: Cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 15-20% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and 2 mM L-glutamine. For TEX cells, the medium is further supplemented with 20 ng/mL stem cell factor and 2 ng/mL IL-3.

-

Primary Samples: Primary human AML cells from peripheral blood are cultured in IMDM with 20% FBS and antibiotics. Normal peripheral blood mononuclear cells are cultured under similar conditions.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Measurement of Fatty Acid Oxidation (FAO)

This protocol is adapted from methods used to measure FAO rates in cultured cells.

-

Principle: The rate of FAO is determined by measuring the oxidation of radiolabeled palmitate to CO2 and acid-soluble metabolites.

-

Materials:

-

[1-14C] Palmitic acid

-

Seahorse XF Palmitate-BSA FAO Substrate

-

XF Cell Mito Stress Test Kit

-

Seahorse XF Analyzer

-

-

Procedure:

-

Seed AML cells in a Seahorse XF cell culture microplate.

-

Treat cells with this compound or vehicle control for the desired time.

-

Prior to the assay, wash the cells and replace the medium with FAO assay medium.

-

The Seahorse XF Analyzer injects the [1-14C] palmitate substrate.

-

The instrument measures the oxygen consumption rate (OCR), which is indicative of mitochondrial respiration fueled by FAO.

-

Inhibition of FAO by this compound is observed as a decrease in OCR compared to the vehicle control.

-

Co-Immunoprecipitation of this compound and VLCAD

This protocol details the method to demonstrate the direct interaction between this compound and VLCAD.[8]

-

Principle: An antibody against VLCAD is used to pull down VLCAD and any interacting molecules from cell lysates. The presence of this compound in the immunoprecipitated complex is then detected by mass spectrometry.

-

Materials:

-

AML2 cells

-

This compound stereoisomers

-

Anti-VLCAD antibody

-

Protein A/G magnetic beads

-

RIPA lysis buffer

-

LC/MS/MS system

-

-

Procedure:

-

Treat AML2 cells with 10 µM of an this compound stereoisomer for 3 hours.

-

Lyse the cells with chilled RIPA buffer.

-

Couple the anti-VLCAD antibody to protein A/G magnetic beads.

-

Incubate the cell lysate with the antibody-coupled beads overnight at 4°C with gentle agitation.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Confirm the enrichment of VLCAD in the eluate by immunoblotting.

-

Analyze the eluate using LC/MS/MS to detect and quantify the co-immunoprecipitated this compound.

-

Measurement of Cellular NADPH Levels

This protocol describes a method for quantifying intracellular NADPH.

-

Principle: An enzymatic cycling assay is used to measure NADPH levels. In the presence of G6PD, NADPH reduces a substrate, and the rate of this reaction is proportional to the NADPH concentration.

-

Materials:

-

NADP/NADPH Assay Kit

-

Extraction buffer (e.g., 20 mM nicotinamide, 20 mM NaHCO3, 100 mM Na2CO3)

-

Microplate reader

-

-

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in the extraction buffer.

-

To measure NADPH specifically, heat the lysate at 60°C for 30 minutes to destroy NADP+.

-

Add the cell lysate to a reaction mixture containing G6PD and a substrate that changes color or fluorescence upon reduction.

-

Measure the absorbance or fluorescence over time using a microplate reader.

-

Calculate the NADPH concentration based on a standard curve.

-

Cytochrome c Release Assay

This flow cytometry-based assay detects the translocation of cytochrome c from the mitochondria to the cytoplasm.

-

Principle: Cells are selectively permeabilized to allow the release of cytosolic cytochrome c while retaining mitochondrial cytochrome c. The remaining mitochondrial cytochrome c is then stained with a fluorescently labeled antibody and quantified by flow cytometry.

-

Materials:

-

FlowCellect™ Cytochrome c Kit or similar

-

Digitonin for permeabilization

-

FITC-conjugated anti-cytochrome c antibody

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound or vehicle control to induce apoptosis.

-

Harvest and wash the cells.

-

Resuspend the cells in a buffer containing a low concentration of digitonin to permeabilize the plasma membrane.

-

Incubate to allow the release of cytosolic cytochrome c.

-

Fix the cells to preserve the mitochondrial structure.

-

Incubate the cells with the FITC-conjugated anti-cytochrome c antibody.

-

Analyze the cells by flow cytometry. A decrease in the FITC signal indicates the release of cytochrome c from the mitochondria.

-

Apoptosis-Inducing Factor (AIF) Nuclear Translocation Assay

This immunofluorescence microscopy-based assay visualizes the translocation of AIF from the mitochondria to the nucleus.

-

Principle: Cells are stained with antibodies against AIF and a nuclear counterstain. The co-localization of the AIF signal with the nuclear stain indicates translocation.

-

Materials:

-

Anti-AIF antibody

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Fluorescence microscope

-

-

Procedure:

-

Grow and treat cells on glass coverslips.

-

Fix and permeabilize the cells.

-

Incubate with the primary anti-AIF antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. Nuclear translocation is identified by the overlap of the AIF and nuclear signals.

-

Logical Workflow for Investigating this compound's Mechanism

The following diagram illustrates the logical workflow for elucidating the mechanism of action of this compound in cancer cells.

Caption: A logical workflow for investigating this compound's anticancer mechanism.

Conclusion

This compound presents a compelling case as a targeted anticancer agent, particularly for malignancies like AML that are heavily reliant on fatty acid oxidation. Its specific inhibition of VLCAD provides a clear mechanism of action that leads to metabolic collapse and subsequent apoptosis in cancer cells, with a favorable selectivity profile. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its anticancer effects.

References

- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Inhibition of FAO in AML co-cultured with BM adipocytes: mechanisms of survival and chemosensitization to cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Intracellular Metabolites - Amerigo Scientific [amerigoscientific.com]

- 10. Targeting Mitochondria with Avocatin B Induces Selective Leukemia Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jebms.org [jebms.org]

- 12. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

The Role of Avocadyne in Fatty Acid Oxidation: A Technical Guide

Introduction

Recent scientific investigations have highlighted the significant role of certain bioactive compounds found in avocados in modulating cellular metabolism, particularly fatty acid oxidation (FAO). While the term "Avocadyne" is specifically used, it is crucial to understand that most research has been conducted on Avocatin B (AvoB) , a naturally occurring mixture of two 17-carbon polyhydroxylated fatty alcohols: This compound and avocadene.[1][2] Emerging studies have begun to distinguish the individual contributions of these components, identifying this compound as a particularly potent inhibitor of FAO.[2][3] This technical guide provides an in-depth overview of the role of this compound and its parent mixture, Avocatin B, in the intricate process of fatty acid oxidation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting fatty acid metabolism in various pathological conditions, including metabolic disorders and cancer.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound exerts its biological effects primarily by inhibiting mitochondrial fatty acid oxidation.[4][5] This inhibition leads to a metabolic shift from fatty acid utilization to glucose oxidation.[6][7] The primary molecular targets of this compound and Avocatin B within the FAO pathway have been identified as Carnitine Palmitoyltransferase 1 (CPT1) and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[4][8][9]

Signaling Pathway of Fatty Acid Oxidation Inhibition by this compound

The following diagram illustrates the canonical fatty acid oxidation pathway and the specific points of inhibition by this compound.

Downstream Metabolic Consequences of FAO Inhibition

The inhibition of FAO by this compound triggers a cascade of downstream metabolic changes. By blocking the primary pathway for fat catabolism, cells are forced to rely more heavily on glucose for energy production. This metabolic reprogramming has different consequences depending on the cellular context.

Quantitative Data on the Effects of Avocatin B

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Avocatin B on fatty acid oxidation and related metabolic parameters.

Table 1: In Vitro Effects of Avocatin B on Cellular Metabolism

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| INS-1 (832/13) | 25 µM AvoB + 0.5 mM Palmitate | Inhibition of FAO | ~50% reduction in ¹⁴C-palmitate oxidation | [10] |

| C2C12 myotubes | AvoB | Inhibition of FAO | Complete inhibition of FAO | [11] |

| Primary AML cells | AvoB | Cytotoxicity | EC50: 3.9 ± 2.5 µM | [9] |

| TEX leukemia cells | This compound | Cytotoxicity | IC50: 3.10 ± 0.14 µM | [2] |

| OCI-AML2 cells | This compound | Cytotoxicity | IC50: 11.53 ± 3.32 µM | [2] |

Table 2: In Vivo Effects of Avocatin B in a Diet-Induced Obesity Mouse Model

| Parameter | Treatment Group | Control Group | Outcome | Reference |

| Body Weight | AvoB supplemented high-fat diet | High-fat diet | Significantly less weight gain | [12] |

| Glucose Tolerance | AvoB supplemented high-fat diet | High-fat diet | Improved glucose tolerance | [6] |

| Insulin Sensitivity | AvoB supplemented high-fat diet | High-fat diet | Increased insulin sensitivity | [6] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the role of Avocatin B in fatty acid oxidation.

1. In Vitro Fatty Acid Oxidation Assay

-

Cell Lines: INS-1 (832/13) pancreatic β-islet cells, C2C12 myotubes, primary acute myeloid leukemia (AML) cells.[6][10][11]

-

Treatment: Cells are typically pre-incubated with Avocatin B at various concentrations (e.g., 25 µM) for a specified duration (e.g., 24 hours) in the presence of a fatty acid substrate like palmitate.[10]

-

Assay Principle: The rate of fatty acid oxidation is measured by quantifying the production of radiolabeled metabolites from a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitate). Complete oxidation is determined by measuring the amount of ¹⁴CO₂ produced, while incomplete oxidation is assessed by measuring the acid-soluble metabolites.[10]

-

Workflow:

2. High-Resolution Respirometry

-

Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and substrate utilization.

-

Instrumentation: High-resolution respirometry systems (e.g., Oroboros Oxygraph-2k).

-

Protocol:

-

Cells are treated with Avocatin B as described above.

-

After treatment, cells are harvested and resuspended in a respiration medium.

-

Basal OCR is measured.

-

A series of inhibitors and uncouplers are added to assess different aspects of mitochondrial function:

-

Oligomycin: Inhibits ATP synthase to determine ATP-linked respiration.

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down electron transport chain activity and measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: OCR is normalized to cell number or protein content.[10]

3. Animal Studies: Diet-Induced Obesity Model

-

Animal Model: C57BL/6 mice are typically used.

-

Diet: Mice are fed a high-fat diet (HFD), often with 60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance.[6][12]

-

Treatment: A subset of the HFD-fed mice receives Avocatin B orally, while the control group receives a vehicle.[6]

-

Assessments:

-

Body Weight and Composition: Monitored throughout the study.

-

Glucose Tolerance Test (GTT): Mice are fasted and then administered a bolus of glucose. Blood glucose levels are measured at various time points to assess glucose clearance.

-

Insulin Tolerance Test (ITT): Insulin is administered to fasted mice, and blood glucose is monitored to evaluate insulin sensitivity.

-

Ex Vivo Muscle and Adipose Tissue Analysis: Tissues are collected to analyze gene and protein expression related to FAO and glucose metabolism.

-

Conclusion

This compound, a key bioactive component of Avocatin B found in avocados, is a potent inhibitor of mitochondrial fatty acid oxidation. By targeting key enzymes such as CPT1 and VLCAD, this compound induces a metabolic shift from fatty acid to glucose utilization. This mechanism of action underlies its therapeutic potential in conditions characterized by metabolic dysregulation. In models of diet-induced obesity, Avocatin B improves glucose tolerance and insulin sensitivity.[6][7] In the context of acute myeloid leukemia, where cancer cells are heavily reliant on FAO, Avocatin B selectively induces apoptosis.[9][13] The favorable safety profile of Avocatin B observed in early human studies further supports its development as a potential therapeutic agent.[6] Further research is warranted to fully elucidate the specific roles of this compound and its therapeutic applications in a clinical setting.

References

- 1. jebms.org [jebms.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure–activity relationship of this compound - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 24607-05-4 | Benchchem [benchchem.com]

- 5. Structure-activity relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avocatin B Protects Against Lipotoxicity and Improves Insulin Sensitivity in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. foundmyfitness.com [foundmyfitness.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. naturalhealthresearch.org [naturalhealthresearch.org]

- 12. scitechdaily.com [scitechdaily.com]

- 13. Targeting Mitochondria with Avocatin B Induces Selective Leukemia Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Biological Activity of Avocadyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocadyne, a 17-carbon polyhydroxylated fatty alcohol found in avocados, has garnered significant interest for its potent biological activities, including anti-leukemia and anti-viral properties.[1][2] The efficacy of this compound is intrinsically linked to its stereochemistry, with the (2R,4R)-stereoisomer demonstrating the most significant therapeutic potential. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its mechanism of action through the inhibition of fatty acid oxidation, and detailed experimental protocols for its study. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Stereochemistry of this compound

This compound possesses two stereocenters at the C-2 and C-4 positions, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[3] The spatial arrangement of the hydroxyl groups at these chiral centers is a critical determinant of the molecule's biological activity.

Table 1: this compound Stereoisomers and their Configurations

| Stereoisomer | Configuration at C-2 | Configuration at C-4 |

| 1 | R | R |

| 2 | S | S |

| 3 | R | S |

| 4 | S | R |

Research has unequivocally demonstrated that the (2R,4R)-stereoisomer of this compound is the most biologically active form.[3] Stereoisomers with an (S)-configuration at either stereocenter exhibit significantly reduced or no activity against cancer cell lines.[3] This highlights the stringent structural requirements for the molecular interactions of this compound with its biological targets.

Biological Activity and Mechanism of Action

The primary biological activity of this compound, particularly its anti-leukemia effects, stems from its ability to inhibit mitochondrial fatty acid oxidation (FAO).[1][3] Specifically, the (2R,4R)-stereoisomer of this compound directly targets and inhibits the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD).[3]

VLCAD is a key enzyme in the beta-oxidation of long-chain fatty acids, catalyzing the initial dehydrogenation step.[1][4][5] By inhibiting VLCAD, this compound disrupts the breakdown of fatty acids, leading to an accumulation of lipid intermediates and a depletion of acetyl-CoA, which is crucial for the tricarboxylic acid (TCA) cycle and subsequent ATP production.[3] This metabolic disruption selectively induces apoptosis in cancer cells, such as acute myeloid leukemia (AML) cells, which are often highly dependent on FAO for their energy and biosynthetic needs, while sparing normal cells.[3]

Table 2: Quantitative Analysis of this compound Stereoisomer Activity

| Stereoisomer | Cell Line | Assay | Endpoint | Result | Reference |

| (2R,4R)-avocadyne | TEX, AML2 | Cell Viability (72h) | % Cell Death (at 10 µM) | ~80-90% | [3] |

| (2S,4S)-avocadyne | TEX, AML2 | Cell Viability (72h) | % Cell Death (at 10 µM) | No significant cell death | [3] |

| (2R,4S)-avocadyne | TEX, AML2 | Cell Viability (72h) | % Cell Death (at 10 µM) | No significant cell death | [3] |

| (2S,4R)-avocadyne | TEX, AML2 | Cell Viability (72h) | % Cell Death (at 10 µM) | No significant cell death | [3] |

| (2R,4R)-avocadyne | AML patient cells | FAO Inhibition (12h) | Palmitate accumulation (at 50 µM) | Significant increase | [3] |

| (2R,4R)-avocadyne | AML patient cells | FAO Inhibition (12h) | Acetyl-carnitine decrease (at 50 µM) | Significant decrease | [3] |

Signaling Pathway of this compound Action

The following diagram illustrates the fatty acid oxidation pathway and the specific point of inhibition by (2R,4R)-avocadyne.

Caption: Fatty acid oxidation pathway and this compound's point of inhibition.

Experimental Protocols

De Novo Asymmetric Synthesis of (2R,4R)-Avocadyne

The synthesis of the biologically active (2R,4R)-avocadyne can be achieved through a stereodivergent approach starting from an achiral acylpyruvate derivative.[6][7] A detailed, step-by-step protocol is beyond the scope of this guide; however, the key synthetic transformations are outlined below. The synthesis generally involves:

-

Noyori Asymmetric Reduction: This step establishes the initial stereocenter.

-

Diastereoselective Chelate- or Directed Reduction of a β-hydroxyketone: This second reduction sets the stereochemistry of the second hydroxyl group.

-

Ester Reduction to a Primary Alcohol: The final step yields the this compound molecule.

For a detailed synthetic protocol, researchers are directed to the primary literature.[6]

Cell Viability Assay using Flow Cytometry

This protocol is for assessing the cytotoxicity of this compound stereoisomers on acute myeloid leukemia (AML) cell lines.

-

Cell Culture: Culture AML cell lines (e.g., TEX, OCI-AML2) in appropriate media and conditions.

-

Treatment: Seed cells at a density of 1 x 10^6 cells/mL and treat with 10 µM of each this compound stereoisomer or DMSO as a vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Staining: After incubation, wash the cells with PBS and stain with a viability dye such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Exclude dead cells based on the fluorescence of the viability dye. The percentage of cell death can be quantified by comparing the treated samples to the control.[3][8]

VLCAD Co-Immunoprecipitation

This protocol is designed to demonstrate the direct interaction between this compound and the VLCAD enzyme.[3]

-

Cell Treatment: Treat AML2 cells (10 x 10^6) with 10 µM of each this compound stereoisomer for 3 hours.

-

Cell Lysis: Lyse the cells with a suitable buffer (e.g., RIPA buffer) to extract proteins.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-VLCAD antibody to form an antibody-antigen complex.

-

Add protein A/G magnetic beads to the lysate to capture the antibody-VLCAD complex.

-

Wash the beads to remove non-specific binding proteins.

-

-

Elution: Elute the bound proteins from the beads.

-

Analysis:

-

Immunoblotting: Confirm the enrichment of VLCAD in the eluate by Western blotting using an anti-VLCAD antibody.

-

LC/MS/MS Analysis: Analyze the eluate using liquid chromatography-tandem mass spectrometry (LC/MS/MS) to detect and quantify the presence of this compound, confirming its binding to VLCAD.[3]

-

Experimental Workflow for VLCAD Co-Immunoprecipitation

The following diagram outlines the workflow for the co-immunoprecipitation experiment.

Caption: Workflow for VLCAD co-immunoprecipitation.

Conclusion

The stereochemistry of this compound is a critical factor governing its biological activity, with the (2R,4R)-stereoisomer demonstrating potent and selective anti-leukemia effects. This activity is mediated through the direct inhibition of the fatty acid oxidation enzyme VLCAD. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and its derivatives. A thorough understanding of its structure-activity relationship is paramount for the successful development of this compound-based therapeutics. Future clinical investigations should focus exclusively on the active (2R,4R)-stereoisomer.[3]

References

- 1. Nutrition Management Guidelines for VLCAD | Southeast Regional Genetics Network [managementguidelines.net]

- 2. microbenotes.com [microbenotes.com]

- 3. Structure-activity relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. albertahealthservices.ca [albertahealthservices.ca]

- 5. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. De Novo Asymmetric Synthesis of this compound, Avocadene, and Avocadane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Measurable Residual Disease Analysis by Flow Cytometry: Assay Validation and Characterization of 385 Consecutive Cases of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Avocadyne in Leukemia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the preclinical research investigating Avocadyne, a key component of Avocatin B, as a potential therapeutic agent for leukemia, with a primary focus on Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated that this compound selectively targets and eliminates leukemia stem cells (LSCs) by inhibiting the mitochondrial enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a critical component of the fatty acid oxidation (FAO) pathway. This targeted disruption of cancer cell metabolism leads to increased reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death, while sparing healthy hematopoietic stem cells. This whitepaper consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy with high rates of relapse and mortality, particularly in older patients. A key challenge in AML treatment is the persistence of leukemia stem cells (LSCs), which are often resistant to conventional chemotherapy and contribute to disease recurrence. Recent research has identified metabolic vulnerabilities in LSCs, particularly their dependence on fatty acid oxidation (FAO) for survival and proliferation.

This compound, a natural acetogenin found in avocados, and its parent mixture, Avocatin B, have emerged as promising preclinical candidates that exploit this metabolic dependency. This document synthesizes the findings from key preclinical studies to provide a detailed resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and Avocatin B in leukemia models.

Table 1: In Vitro Cytotoxicity of Avocatin B and its Constituents

| Compound | Cell Line/Patient Sample | IC50 / EC50 (µM) | Citation |

| Avocatin B | Primary AML Patient Cells (n=6) | 3.9 ± 2.5 | [1] |

| Avocatin B | - | 1.5 ± 0.75 | [1] |

| This compound (AYNE) | TEX cells | 3.10 ± 0.14 | [2][3] |

| This compound (AYNE) | OCI-AML2 cells | 11.53 ± 3.32 | [2][3] |

Table 2: In Vivo Efficacy of Avocatin B in a Mouse Model of AML

| Treatment | Outcome | Quantitative Result | Citation |

| Avocatin B | Recovery of Healthy Stem Cells in Bone Marrow | 58% | [4] |

| This compound | Effect on Leukemia in Mice | Elimination of LSCs with no effect on normal stem cells | [5] |

| Avocatin B | Effect on Leukemia Relapse and Recurrence | Slowed relapse and reoccurrence compared to control | [4] |

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of this compound and Avocatin B.

In Vitro Cell Viability and Cytotoxicity Assays

-

Cell Lines and Primary Samples: Studies utilized human AML cell lines, including TEX and OCI-AML2, as well as primary AML cells derived from patients.[2][3] Normal peripheral blood stem cells were used as controls to assess selectivity.[1][6]

-

Treatment: Cells were treated with varying concentrations of Avocatin B or its purified constituents, this compound (AYNE) and Avocadene (AENE).[7]

-

Viability Assessment: Cell viability was typically measured after a 72-hour incubation period using flow cytometry.[8]

-

Clonogenic Assays: The long-term proliferative capacity and self-renewal of AML and normal hematopoietic stem and progenitor cells were assessed using clonogenic assays in semi-solid media. Cells were treated for 14 days with the compounds.[7]

In Vivo Murine Models of AML

-

Animal Models: Mouse models of human AML were established, likely through xenotransplantation of human AML cells into immunodeficient mice.

-

Treatment Administration: Avocatin B was administered to the mice, likely through oral gavage or intraperitoneal injection, over a period of several weeks.[4]

-

Efficacy Evaluation: Treatment efficacy was evaluated by monitoring leukemia progression, which may have included measuring the percentage of leukemia cells in the bone marrow and peripheral blood, and assessing overall survival. The impact on healthy hematopoietic stem cells was also evaluated.[4][5]

Mechanism of Action Studies

-

Fatty Acid Oxidation (FAO) Assays: The effect of this compound on FAO was measured. This likely involved using radiolabeled fatty acids (e.g., [³H]palmitate) and quantifying the production of radiolabeled metabolites as a measure of FAO activity.

-

Mitochondrial Respiration Analysis: The impact on mitochondrial function was assessed by measuring the oxygen consumption rate (OCR) using techniques like Seahorse XF analysis.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified using fluorescent probes, such as DCFDA, and flow cytometry.

-

Apoptosis Assays: The induction of apoptosis was confirmed using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, and by detecting the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF).[1]

-

Enzyme Inhibition Assays: The direct inhibitory effect of this compound on the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) was likely determined using purified enzyme and substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in the preclinical research of this compound.

Caption: Molecular mechanism of this compound-induced apoptosis in AML cells.

Caption: Workflow for the preclinical development of this compound for AML.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound, a key bioactive component of Avocatin B, is a promising therapeutic candidate for AML. Its novel mechanism of action, which involves the targeted inhibition of FAO in leukemia stem cells, offers a potential avenue for overcoming the limitations of current chemotherapies. The selective cytotoxicity of this compound against AML cells while sparing normal hematopoietic cells is a particularly significant finding, suggesting a favorable therapeutic window.

Future research should focus on the continued elucidation of the structure-activity relationship of this compound and its analogues to optimize potency and drug-like properties.[8] Further in vivo studies are warranted to establish optimal dosing regimens and to evaluate the potential for combination therapies with existing anti-leukemic agents. The progression towards Phase I clinical trials will be a critical next step in determining the safety and efficacy of this compound in patients with AML.[5]

References

- 1. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 2. Avocado-derived this compound is a potent inhibitor of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Avocado Molecule Helps Delay Leukemia in Mice, U of G Researchers Find - U of G News [news.uoguelph.ca]

- 5. news.cuanschutz.edu [news.cuanschutz.edu]

- 6. Avocatin B | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Avocadyne: A Technical Guide on its Bioactivity and Antiviral Potential

Disclaimer: While Avocadyne is noted in scientific literature for its potential antiviral properties, as of late 2025, detailed studies quantifying its efficacy against specific viruses, elucidating the precise mechanisms of viral inhibition, and specific experimental protocols for its antiviral assessment are not extensively available in the public domain.[1][2][3] This technical guide provides a comprehensive overview of the well-documented bioactivity of this compound, primarily its anti-leukemic effects and its mechanism of action, which may underpin its putative antiviral capabilities.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound, a 17-carbon acetogenin found in avocados, has been identified as a potent inhibitor of mitochondrial fatty acid oxidation (FAO).[1][4][5] Its primary molecular target is the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) , the first and rate-limiting enzyme in the beta-oxidation of long-chain fatty acids.[1][6] By directly interacting with and inhibiting VLCAD, this compound disrupts the breakdown of fatty acids into acetyl-CoA, thereby cutting off a crucial energy source for cells that are highly dependent on FAO for their survival, such as acute myeloid leukemia (AML) cells.[1][4][6] This targeted inhibition leads to ATP depletion and selective cell death in cancer cells while sparing normal hematopoietic cells.[1][7]

Signaling Pathway: Inhibition of Mitochondrial Beta-Oxidation

The following diagram illustrates the mitochondrial fatty acid beta-oxidation pathway and the specific point of inhibition by this compound.

Quantitative Data: Cytotoxicity in Leukemia Cell Lines

The cytotoxic effects of this compound have been quantified primarily in the context of its anti-leukemia activity. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against AML cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | TEX | 2.33 ± 0.10 | [1] |

| This compound | OCI-AML2 | 11.41 ± 1.87 | [1] |

| This compound | TEX | 3.10 ± 0.14 | [4][5] |

| This compound | OCI-AML2 | 11.53 ± 3.32 | [4][5] |

Experimental Protocols

While specific protocols for this compound's antiviral assays are not available, the methodologies used to assess its anti-leukemic properties provide a framework for studying its bioactivity.

Cell Viability Assay (Anti-Leukemia)

This protocol is a generalized representation of methods used in published studies to determine the cytotoxicity of this compound against leukemia cells.[1]

-

Cell Seeding: Leukemia cell lines (e.g., TEX, OCI-AML2) are seeded in 96-well plates at a density of 1.25 x 10^5 to 1.5 x 10^5 cells/mL.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (typically from 0.1 to 100 µM) dissolved in a suitable solvent like DMSO. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Staining: After incubation, cells are washed with Phosphate-Buffered Saline (PBS) and then resuspended in PBS containing a viability dye, such as 7-aminoactinomycin D (7-AAD).

-

Flow Cytometry Analysis: The percentage of viable (dye-excluding) and non-viable (dye-positive) cells is quantified using a flow cytometer.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve using statistical software.[1]

Generic In Vitro Antiviral Screening Workflow

The following is a generalized workflow for conducting an in vitro antiviral screening assay, such as a cytopathic effect (CPE) reduction assay. This is a standard method in virology and is not specific to this compound.

Hypothetical Antiviral Mechanism: Targeting Host Lipid Metabolism

Many viruses manipulate the host cell's metabolic pathways to support their replication.[8][9] Specifically, the synthesis and breakdown of lipids are often hijacked to provide the necessary building blocks for viral envelopes and to supply the energy required for viral replication.[8][10]

Given that this compound's established mechanism is the potent inhibition of fatty acid oxidation, it is plausible that its noted antiviral properties stem from this activity. By disrupting the host cell's ability to break down fatty acids for energy, this compound could indirectly inhibit viral replication by:

-

Depriving the virus of energy: Limiting the ATP supply necessary for viral genome replication and protein synthesis.

-

Limiting viral components: Reducing the pool of acetyl-CoA, which is a precursor for the synthesis of new fatty acids and cholesterol that some viruses may require for envelope formation and assembly.

This proposed mechanism targets a host-cell pathway, which could offer a broad-spectrum antiviral strategy.

Conceptual Relationship: FAO Inhibition and Viral Replication

Conclusion and Future Directions